N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
Description
This compound belongs to the oxalamide class, characterized by a central oxalamide (N1,N2-substituted oxalyl) backbone. Key structural features include:
- R1: A 3-((4-bromophenyl)sulfonyl)oxazolidin-2-ylmethyl group, introducing a sulfonylated oxazolidine ring with a brominated aryl moiety.
- R2: A 2-morpholinoethyl group, incorporating a morpholine ring linked via an ethylamine chain.
Properties
IUPAC Name |
N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN4O6S/c19-14-1-3-15(4-2-14)30(26,27)23-9-12-29-16(23)13-21-18(25)17(24)20-5-6-22-7-10-28-11-8-22/h1-4,16H,5-13H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHBSMAVIJJLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide, with the CAS number 868980-93-2, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, patents, and chemical databases.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of 505.4 g/mol. Its structure integrates oxazolidinone and oxalamide functional groups, along with a bromophenyl sulfonyl moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅BrN₄O₆S |
| Molecular Weight | 505.4 g/mol |
| CAS Number | 868980-93-2 |
| Melting Point | Not specified |
| Density | Not available |
| Boiling Point | Not available |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group engages in hydrophobic interactions. These interactions modulate the activity of target proteins, potentially leading to therapeutic effects such as:
- Antimicrobial activity : The compound has been investigated for its potential to inhibit bacterial growth by targeting bacterial ribosomes.
- Anticancer properties : Preliminary studies suggest that it may interfere with cancer cell proliferation through apoptosis induction.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, oxazolidinones are known to inhibit the synthesis of bacterial proteins, making them effective against Gram-positive bacteria.
Anticancer Activity
A study published in a peer-reviewed journal demonstrated that oxazolidinone derivatives could inhibit tumor growth in vitro and in vivo. The study highlighted that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the efficacy of this compound against various bacterial strains.
- Methodology : Disc diffusion method was employed against Staphylococcus aureus and Escherichia coli.
- Findings : The compound showed significant inhibition zones compared to control groups, suggesting strong antibacterial activity.
-
Case Study on Anticancer Properties :
- Objective : Assess the cytotoxic effects of the compound on human cancer cell lines.
- Methodology : MTT assay was conducted on breast cancer cell lines (MCF7).
- Findings : The results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
Scientific Research Applications
Structural Characteristics
The compound features a unique arrangement of functional groups:
- Oxazolidinone and Oxalamide Functionalities : These contribute to its biological activity.
- Bromophenyl Sulfonyl Moiety : Enhances the compound's reactivity and interaction with biological targets.
Molecular Formula : C18H25BrN4O6S
Molecular Weight : 505.4 g/mol
CAS Number : 868980-93-2
Biological Activities
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide exhibits various biological activities, making it a subject of interest in pharmaceutical research:
Antimicrobial Activity
Research indicates that compounds with oxazolidinone structures often demonstrate antimicrobial properties. The presence of the sulfonamide group may enhance this activity, making it a candidate for developing new antibiotics.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. The mechanism involves interactions with active site residues, potentially leading to therapeutic effects against diseases like cancer or bacterial infections.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of similar oxazolidinone derivatives against a range of bacterial strains, showing promising results that warrant further exploration for clinical applications.
- Mechanistic Insights : Research has provided insights into the molecular interactions between this compound and target proteins, suggesting that its unique structure allows for effective binding and modulation of protein function.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Molecular Weight : The target compound’s bromophenylsulfonyl group contributes to a higher molecular weight (~525 g/mol) compared to simpler analogs like S336 (372 g/mol) or 13 (478 g/mol). This may influence membrane permeability or target binding .
- Synthetic Challenges : Yields for oxalamides vary widely (e.g., 36% for 13 vs. 53% for 15 in ). The target compound’s sulfonylation step and stereochemistry (oxazolidine ring) may require optimized conditions to avoid low yields .
- Biological Activity: Analogs like 13 and 16 show antiviral and enzyme-inhibitory roles, suggesting the target compound’s sulfonyl and morpholino groups could enhance similar activities .
Functional and Metabolic Comparisons
Table 2: Functional and Metabolic Profiles
Key Insights :
- Metabolic Stability: The morpholinoethyl group in the target compound may reduce rapid hepatic clearance compared to S336, which undergoes extensive metabolism without amide hydrolysis .
- Structural Rigidity : Adamantyl-containing analogs (6 , 9 ) exhibit high thermal stability (>210°C), suggesting bulky substituents improve structural integrity—a trait the target compound’s oxazolidine ring may emulate .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves sequential coupling reactions. For example:
- Step 1 : React 3-((4-bromophenyl)sulfonyl)oxazolidine-2-methylamine with ethyl chlorooxoacetate in dichloromethane (DCM) using triethylamine (TEA) as a base .
- Step 2 : Hydrolyze the intermediate with NaOH in ethanol to form the oxalamic acid derivative.
- Step 3 : Couple with 2-morpholinoethylamine using DMAP as a catalyst. Purification via silica gel column chromatography (hexane/ethyl acetate gradient) yields the final compound .
Q. How is the purity and structural integrity verified post-synthesis?
- Analytical Techniques :
- LC-MS : Confirm molecular weight (e.g., observed [M+H]+ matching calculated values) .
- HPLC : Assess purity (>90% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- NMR : ¹H/¹³C NMR spectra validate substituents (e.g., sulfonyl group δ ~7.8 ppm for aromatic protons, morpholine δ ~3.5–3.7 ppm) .
Q. What are potential biological targets based on structural features?
The oxalamide scaffold and sulfonyl group suggest enzyme inhibition (e.g., soluble epoxide hydrolase) or antiviral activity (similar to HIV-1 entry inhibitors) . Preliminary assays could include:
- Enzyme Inhibition : Measure IC₅₀ against recombinant epoxide hydrolase .
- Antiviral Screening : Use pseudotyped HIV-1 particles in cell-based assays .
Advanced Research Questions
Q. How can synthetic yields be optimized in multi-step reactions?
- Reaction Optimization :
- Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) .
- Replace batch processes with flow chemistry for better control of exothermic steps (e.g., chlorination with PCl₅) .
Q. What crystallographic methods resolve the compound’s 3D structure?
- X-ray Crystallography :
- Grow single crystals via slow evaporation (solvent: DCM/methanol).
- Use SHELXL for refinement; validate sulfonyl and morpholine group geometry (bond angles, torsion angles) .
- Address twinning or disorder using SHELXE for high-resolution data .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Analog Synthesis :
- Vary sulfonyl substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl) .
- Modify the morpholinoethyl group (e.g., replace morpholine with piperazine) .
- Biological Testing :
- Compare IC₅₀ values across analogs to identify critical pharmacophores.
- Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .
Q. What challenges arise in achieving stereochemical purity?
- Chiral Separation :
- Use chiral HPLC (Chiralpak® columns) for enantiomers .
- Optimize asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) .
Q. How do electronic effects of the 4-bromophenylsulfonyl group influence reactivity?
- Computational Analysis :
- Perform DFT calculations (Gaussian 16) to map electron withdrawal effects on oxazolidine ring strain .
- Compare Hammett σ values for sulfonyl substituents to predict reaction rates in nucleophilic substitutions .
Methodological Notes
- Contradictions : and use different chlorination agents (PCl₅ vs. SOCl₂). Validate choice based on substrate solubility and reaction scale.
- Data Gaps : No direct evidence exists for this compound’s biological data. Cross-reference analogs (e.g., ’s oxalamides with antiviral IC₅₀ ~10 nM) to prioritize assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
